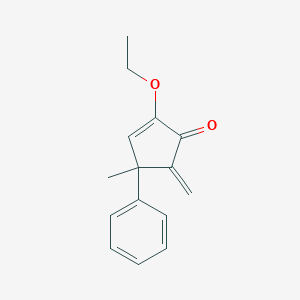
Oxazole, 2-(1-chloroethyl)-4,5-dihydro-4-(1-methylethyl)-, (4S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxazole, 2-(1-chloroethyl)-4,5-dihydro-4-(1-methylethyl)-, (4S)- is a heterocyclic organic compound. It belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom. This specific compound has a chlorine atom attached to an ethyl group at the second position and an isopropyl group at the fourth position, making it a unique derivative of oxazole.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxazole derivatives typically involves cyclization reactions One common method is the cyclodehydration of α-hydroxy ketones with amides For this specific compound, the synthesis might involve the reaction of a suitable α-hydroxy ketone with an amide under acidic conditions to form the oxazole ring
Industrial Production Methods
Industrial production of oxazole derivatives often involves large-scale cyclization reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for the efficient production of these compounds.
Analyse Des Réactions Chimiques
Types of Reactions
Oxazole, 2-(1-chloroethyl)-4,5-dihydro-4-(1-methylethyl)-, (4S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline or oxazolidine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxazole N-oxides.
Reduction: Oxazoline or oxazolidine derivatives.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Oxazole derivatives, including this specific compound, have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for their potential use as therapeutic agents.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of oxazole derivatives often involves interaction with biological targets such as enzymes or receptors. The specific molecular targets and pathways can vary depending on the derivative. For example, some oxazole derivatives inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxazoline: Similar structure but with a reduced ring.
Oxazolidine: Another reduced form of oxazole.
Isoxazole: Contains an additional nitrogen atom in the ring.
Uniqueness
Oxazole, 2-(1-chloroethyl)-4,5-dihydro-4-(1-methylethyl)-, (4S)- is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties compared to other oxazole derivatives.
Propriétés
Numéro CAS |
648428-13-1 |
|---|---|
Formule moléculaire |
C8H14ClNO |
Poids moléculaire |
175.65 g/mol |
Nom IUPAC |
(4S)-2-(1-chloroethyl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C8H14ClNO/c1-5(2)7-4-11-8(10-7)6(3)9/h5-7H,4H2,1-3H3/t6?,7-/m1/s1 |
Clé InChI |
QJBXBABRNYDYKH-COBSHVIPSA-N |
SMILES isomérique |
CC(C)[C@H]1COC(=N1)C(C)Cl |
SMILES canonique |
CC(C)C1COC(=N1)C(C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


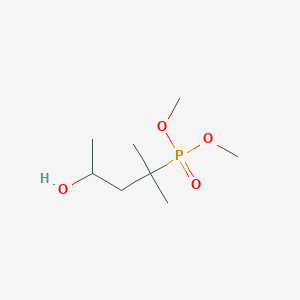
![Pyrrolidine, 2-methyl-1-[[6-(2-thienyl)-3-pyridinyl]carbonyl]-](/img/structure/B12600255.png)
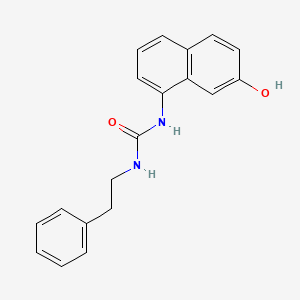
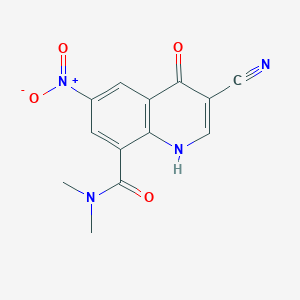
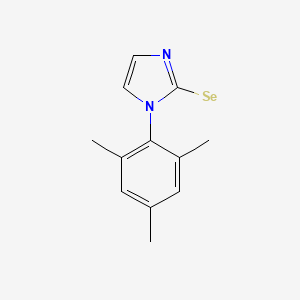
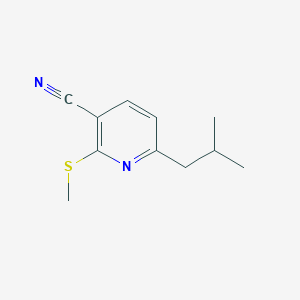
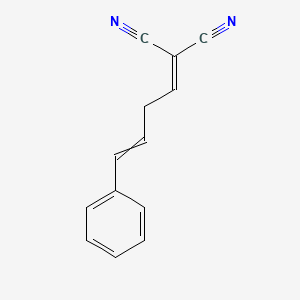
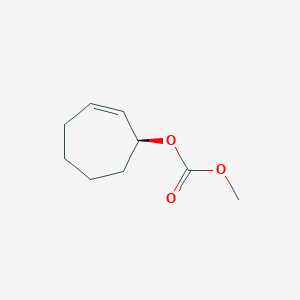

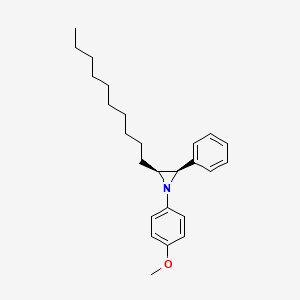
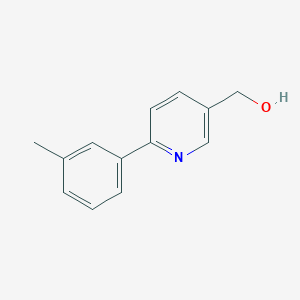

![[4-Methoxy-2-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B12600345.png)
